molecular formula C5H10O5 B084370 (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal CAS No. 10323-20-3

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

Cat. No. B084370
CAS RN: 10323-20-3
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-WDCZJNDASA-N
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Description

Synthesis Analysis

Synthetic strategies for molecules similar to "(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal" often involve multistep organic reactions, including asymmetric synthesis, to achieve the desired stereochemistry. For instance, the synthesis of complex heterocycles and related compounds typically involves condensation, reduction, and stereocontrolled reactions (Goli et al., 1994). These methodologies might be adapted for the synthesis of "(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal" by carefully selecting the starting materials and reaction conditions to install the hydroxyl groups and the aldehyde functionality with the correct stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds like "(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal" can be elucidated using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. These techniques provide information about the arrangement of atoms, the stereochemistry, and the presence of functional groups. Crystal structure analysis of related compounds helps to understand the conformation and the potential intermolecular interactions within the crystal lattice (Sambyal et al., 2011).

Scientific Research Applications

  • Solubility Studies : The solubility of similar compounds, such as xylose and mannose, in ethanol-water solutions was studied. This research is relevant to understanding the physical and chemical properties of related saccharides, including tetrahydroxypentanal derivatives (Gong, Wang, Zhang, & Qu, 2012).

  • Synthesis of Enantiopure Compounds : Research on the synthesis of enantiopure dihydroxy piperidines from aminodiepoxides derived from serine offers insights into the stereoselective synthesis of similar structures, which could include tetrahydroxypentanal derivatives (Concellón et al., 2008).

  • Pharmaceutical Industry : A study on the exergy analysis for the separation process in the pharmaceutical industry, involving the separation of diastereoisomers, can provide insights into the efficient production and purification of compounds like tetrahydroxypentanal derivatives (Dewulf et al., 2007).

  • Organic Synthesis : Research into the synthesis of hydroxymethylpyrrolidine from dehydroproline derivatives highlights methods in organic synthesis that could be applicable to tetrahydroxypentanal derivatives (Goli et al., 1994).

  • Pheromone Synthesis : The stereospecific synthesis of pheromones, such as 4-methyl-3-heptanol, from related compounds, provides an example of how tetrahydroxypentanal derivatives might be used in the synthesis of biologically active compounds (Fráter, 1979).

  • Anticholinergic Activity : A study on the synthesis and anticholinergic activity of various stereoisomers of a specific compound offers insights into the pharmaceutical applications of stereochemically complex molecules, which may include tetrahydroxypentanal derivatives (Oyasu et al., 1994).

  • Biofuel Research : Examination of the combustion chemistry of biofuels, particularly the oxidation chemistry of isopentanol, offers insights into the potential use of similar compounds, including tetrahydroxypentanal derivatives, in renewable energy sources (Welz et al., 2012).

properties

IUPAC Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1
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InChI Key

PYMYPHUHKUWMLA-WDCZJNDASA-N
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)O
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID8041610, DTXSID70858954
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Molecular Weight

150.13 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name D-Arabinose
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Product Name

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

CAS RN

147-81-9, 10323-20-3, 20235-19-2
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 2
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
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Reactant of Route 4
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Reactant of Route 5
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 6
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal

Citations

For This Compound
2
Citations
L Lojková, V Vranová, K Rejšek, P Formánek - Chirality, 2014 - Wiley Online Library
Decontamination of polluted soils using plants is based on the ability of plant species (including transgenic plants) to enhance bioavailability of pollutants in the rhizosphere and support …
Number of citations: 7 onlinelibrary.wiley.com
HJ Liu, S Ji, YQ Fan, L Yan, JM Yang… - Enzyme …, 2012 - downloads.hindawi.com
Tyrosinase is a ubiquitous enzyme with diverse physiologic roles related to pigment production. Tyrosinase inhibition has been well studied for cosmetic, medicinal, and agricultural …
Number of citations: 9 downloads.hindawi.com

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